molecular formula C13H11NO2S B2441632 methyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate CAS No. 172869-18-0

methyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate

Cat. No. B2441632
CAS RN: 172869-18-0
M. Wt: 245.3
InChI Key: HKQLMMLNSUQRDH-UHFFFAOYSA-N
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Description

“Methyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate” is a chemical compound with the molecular formula C13H11NO2S . It is a derivative of thieno[2,3-b]indole, a heterocyclic compound that contains a thiophene and an indole ring fused together .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring fused with an indole ring, with a methyl group attached to the 8-position of the indole ring and a carboxylate group attached to the 2-position .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 245.30 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Methods : The preparation of methyl thieno[2,3-b]indolecarboxylate involves a process of debenzylation and saponification, as demonstrated by Olesen, Hansen, and Engelstoft (1995), who successfully synthesized the compound (Olesen, Hansen, & Engelstoft, 1995).

  • Structural Modifications and Derivatives : Research by Irgashev et al. (2021) shows the effective creation of dithieno[3,2-b:2′,3′-d]thiophene-based hexaheteroacenes starting from related ketones, indicating a pathway for creating complex molecular structures from simpler thienoindole derivatives (Irgashev et al., 2021).

Chemical and Physical Properties

  • Electrochemical and Optical Properties : Baert et al. (2016) explored small push-pull molecules using N-methyl or N-phenyl substituted thieno[2,3-b]indole, indicating its potential in organic electronics due to its electrochemical, optical, and charge-transport properties (Baert et al., 2016).

  • Synthesis for Biological Applications : A study by Macmillan et al. (2009) focused on the synthesis and evaluation of methyl 1,2,8,8a-tetrahydrocyclopropa[c]thieno[3,2-e]indol-4-one-6-carboxylate derivatives, highlighting the potential of thienoindole derivatives in medicinal chemistry (Macmillan et al., 2009).

Applications in Organic Chemistry

  • Indole Synthesis : The synthesis of various indole derivatives from methyl 2-cyano-3-(2-substituted indol-3-yl) thio-3-methylthioacrylates, as studied by Kisaki et al. (1974), showcases the utility of thienoindole derivatives in producing a range of indole-based compounds (Kisaki et al., 1974).

  • Fluorescence Studies : Research by Queiroz et al. (2007) on the synthesis of methyl 3-arylindole-2-carboxylates using a novel intramolecular C-N cyclization method demonstrates potential applications in fluorescence and as probes in chemical analysis (Queiroz et al., 2007).

Safety and Hazards

The safety information for “methyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate” indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 4-methylthieno[2,3-b]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-14-10-6-4-3-5-8(10)9-7-11(13(15)16-2)17-12(9)14/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQLMMLNSUQRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared from (3) (9.6 g), K2CO3 (15 g) and methyl 2-mercaptoacetate (10 ml) yielding (6) (9.3 g), m.p. 133.5°-133.8° C.
Name
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

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